2-[4-(Benzyloxy)-1-naphthyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-[4-(Benzyloxy)-1-naphthyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
Mechanism of Action
Target of Action
Similar compounds such as monobenzone, also called 4-(benzyloxy)phenol, have been used as a topical drug for medical depigmentation . This suggests that the compound may interact with melanocytes, the cells responsible for producing melanin .
Mode of Action
It is proposed that similar compounds increase the excretion of melanin from the melanocytes . This effect is erratic and may take one to four months to occur while existing melanin is lost with normal sloughing of the stratum corneum .
Biochemical Pathways
Similar compounds such as monobenzone may cause destruction of melanocytes and permanent depigmentation . This suggests that the compound may affect the melanin synthesis pathway.
Pharmacokinetics
Similar compounds such as monobenzone are soluble in alcohol, benzene, and diethyl ether, and practically insoluble in water . This suggests that the compound may have similar solubility properties, which could impact its bioavailability.
Result of Action
Similar compounds such as monobenzone may cause destruction of melanocytes and permanent depigmentation . This suggests that the compound may have similar effects.
Action Environment
Similar compounds such as monobenzone are used topically, suggesting that the compound’s action may be influenced by factors such as skin ph, temperature, and exposure to light .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Benzyloxy)-1-naphthyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(benzyloxy)-1-naphthylboronic acid with tetramethyl-1,3,2-dioxaborolane under anhydrous conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The naphthyl ring can be reduced under specific conditions to form dihydronaphthalene derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyloxy position.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Benzyloxy-naphthaldehyde or benzyloxy-naphthoic acid.
Reduction: Dihydro-benzyloxy-naphthalene.
Substitution: Benzyloxy-naphthyl derivatives with various substituents.
Scientific Research Applications
2-[4-(Benzyloxy)-1-naphthyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in:
Chemistry: As a reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Biology: In the synthesis of biologically active molecules and pharmaceuticals.
Medicine: As an intermediate in the development of drugs targeting specific pathways.
Industry: In the production of advanced materials and polymers with unique properties.
Comparison with Similar Compounds
- Phenylboronic acid
- 4-(Benzyloxy)phenylboronic acid
- Naphthylboronic acid
Uniqueness: 2-[4-(Benzyloxy)-1-naphthyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of benzyloxy and naphthyl groups, which provide enhanced stability and reactivity compared to simpler boronic acids. This makes it particularly effective in complex organic syntheses and industrial applications .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-phenylmethoxynaphthalen-1-yl)-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BO3/c1-22(2)23(3,4)27-24(26-22)20-14-15-21(19-13-9-8-12-18(19)20)25-16-17-10-6-5-7-11-17/h5-15H,16H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBHQKNQVGZWLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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